molecular formula C9H5I4NO3 B14689179 Benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- CAS No. 34737-06-9

Benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo-

Cat. No.: B14689179
CAS No.: 34737-06-9
M. Wt: 682.76 g/mol
InChI Key: KDDWOJDLSNMYCB-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- is a highly iodinated derivative of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- typically involves the iodination of benzoic acid derivatives. The process often includes the use of iodine and a suitable oxidizing agent under controlled conditions to achieve the desired level of iodination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with higher oxidation states, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets through its iodinated benzene ring. The iodine atoms can participate in various interactions, including halogen bonding, which can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The extensive iodination of benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- imparts unique properties, such as increased molecular weight and potential for use in radiolabeling and imaging applications. This distinguishes it from other benzoic acid derivatives .

Properties

CAS No.

34737-06-9

Molecular Formula

C9H5I4NO3

Molecular Weight

682.76 g/mol

IUPAC Name

2,3,5,6-tetraiodo-4-(methylcarbamoyl)benzoic acid

InChI

InChI=1S/C9H5I4NO3/c1-14-8(15)2-4(10)6(12)3(9(16)17)7(13)5(2)11/h1H3,(H,14,15)(H,16,17)

InChI Key

KDDWOJDLSNMYCB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I

Origin of Product

United States

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